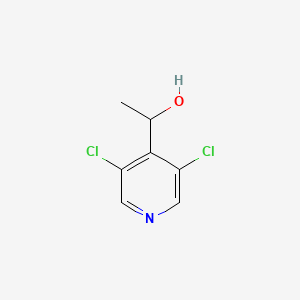

1-(3,5-Dichloropyridin-4-yl)ethanol

CAS No.: 1254473-66-9

Cat. No.: VC6268252

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1254473-66-9 |

|---|---|

| Molecular Formula | C7H7Cl2NO |

| Molecular Weight | 192.04 |

| IUPAC Name | 1-(3,5-dichloropyridin-4-yl)ethanol |

| Standard InChI | InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |

| Standard InChI Key | KCPDCYCCMCEYQN-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=NC=C1Cl)Cl)O |

Introduction

Chemical Structure and Nomenclature

1-(3,5-Dichloropyridin-4-yl)ethanol (molecular formula: C₇H₇Cl₂NO) consists of a pyridine ring substituted with chlorine atoms at the 3 and 5 positions and a hydroxymethyl (-CH₂OH) group at the 4 position. The compound’s chirality arises from the stereogenic center at the ethanol-bearing carbon, yielding two enantiomers: (S)- and (R)-configurations. The (S)-enantiomer (CAS 1254473-68-1) and (R)-enantiomer (CAS 1254473-68-1) are distinguished by their optical rotation and synthetic pathways .

The systematic IUPAC name is (1S)-1-(3,5-dichloropyridin-4-yl)ethanol for the S-enantiomer and (1R)-1-(3,5-dichloropyridin-4-yl)ethanol for the R-enantiomer. Common synonyms include 3,5-dichloro-4-(1-hydroxyethyl)pyridine and 1-(3,5-dichloro-4-pyridyl)ethanol .

Physicochemical Properties

The compound’s physicochemical properties are critical for its handling and application:

The predicted boiling point and density reflect its polar nature due to the hydroxyl and chlorine substituents. The pKa of 12.16 indicates weak acidity, consistent with secondary alcohols. Storage under inert gas prevents oxidation and degradation .

Synthesis Methods

Enzymatic Asymmetric Reduction

The (S)-enantiomer is synthesized via ketoreductase-catalyzed asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethan-1-one. The patented method employs a coenzyme regeneration system (glucose and glucose dehydrogenase) to recycle NADPH, enhancing cost-efficiency .

Reaction Conditions:

-

Substrate: 1-(3,5-dichloropyridin-4-yl)ethan-1-one

-

Enzymes: Ketoreductase (169 g) and glucose dehydrogenase (34 g)

-

Coenzyme: NADP (1.69 g)

-

Buffer: 0.1 M phosphate (pH 6.5)

-

Temperature: 30°C

-

Duration: 33 hours

Post-reaction processing involves diatomite filtration, ethyl acetate extraction, and petroleum ether recrystallization to achieve >99% enantiomeric excess (ee) for the (S)-enantiomer .

Comparison of Synthetic Routes

Traditional methods like HPLC separation and chemical resolution are less efficient (<70% yield) compared to enzymatic reduction. The asymmetric synthesis avoids hazardous reagents (e.g., borane), aligning with green chemistry principles .

Comparison with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | Ketone functional group | Enzyme inhibition studies |

| (R)-1-(3,5-Dichloropyridin-4-yl)ethanol | R-configuration | Chiral resolution standards |

| 3,5-Dichloropyridine | Lacks ethanol group | Ligand in coordination chemistry |

The ethanol group enhances solubility in polar solvents compared to the ketone analog, facilitating biological testing .

Future Perspectives

-

Synthetic Optimization: Engineering thermostable ketoreductases could reduce reaction times below 20 hours.

-

Biological Screening: Systematic studies on both enantiomers’ pharmacokinetics and toxicity are needed.

-

Industrial Scaling: Continuous-flow reactors may improve yield and reduce enzyme costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume